1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine
Description
Properties
CAS No. |
245765-72-4 |
|---|---|
Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H11BrN2/c1-6-3-7(9)4-11-8(6)5-10-2/h3-4,10H,5H2,1-2H3 |
InChI Key |
HTILQOYEWJEMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CNC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine typically involves the bromination of 3-methylpyridine followed by the introduction of the N-methylmethanamine group. One common method involves the following steps:
Bromination: 3-methylpyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5th position.
Amination: The brominated intermediate is then reacted with N-methylmethanamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and arylboronic acids for Suzuki reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 245765-72-4 | C₈H₁₀BrN₂ | 215.08 | 5-Bromo-3-methylpyridin-2-yl, N-methylamine |
| 1-(5-Bromopyridin-3-yl)-N-methylmethanamine | 73335-64-5 | C₇H₈BrN₂ | 215.06 | Bromine at pyridin-3-yl |
| 1-(5-Chloropyridin-3-yl)-N-methylmethanamine HCl | 1255958-35-0 | C₇H₉ClN₂·HCl | 192.07 (free base) | Chlorine substitution |
| 1-(5-Bromopyridin-2-yl)-N,N-dimethylmethanamine | 908271-69-2 | C₈H₁₁BrN₂ | 215.09 | N,N-dimethylamine |
| N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine | 104290-48-4 | C₁₀H₁₅BrN₂ | 243.15 | Ethylamine, methylene bridge |
Research Findings and Implications
- Synthetic Accessibility : The target compound and its analogues are synthesized via nucleophilic displacement reactions, as seen in intermediates for antitubercular agents .
- Biological Relevance: Substitutions on the pyridine ring (e.g., bromine vs. chlorine) and amine groups (e.g., methyl vs. ethyl) critically influence bioactivity. For example, carbazole analogues show that minor structural changes switch compounds from “anticancer” to “damage-corrective” agents .
Biological Activity
1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a bromine atom at the 5-position of the pyridine ring, which influences its reactivity and biological interactions. The presence of the N-methylmethanamine group enhances its ability to interact with various biological targets.
The biological activity of 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine is primarily attributed to its ability to modulate neurotransmitter receptors and enzymes. Research indicates that it can bind to specific receptors, altering their activity and leading to diverse biological effects. The exact molecular targets and pathways are still under investigation but are believed to involve:
- Neurotransmitter receptor modulation : Similar compounds have shown efficacy in modulating receptors such as serotonin and dopamine.
- Enzyme inhibition : Potential inhibition of enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Comparative Analysis with Similar Compounds
A comparison of 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine with structurally similar compounds reveals distinct biological properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Bromo-N-methylpyrid-2-ylmethylamine | Bromine at position 6 | Potential neuropharmacological applications |
| 3-Methyl-N-methylpyridin-2-amine | Methyl group at position 3 | Different receptor binding profiles |
| 5-Bromo-N-methylpyridin-3-ylmethylamine | Bromine at position 5 | May exhibit distinct pharmacological effects |
These variations demonstrate how halogen substitutions and functional groups can significantly influence biological activities.
Biological Activity and Case Studies
Recent studies have highlighted the compound's potential anticancer properties. In vitro assays have shown that it effectively inhibits cell proliferation in various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The compound exhibited an IC50 value of approximately against Jurkat cells, indicating strong cytotoxic activity. Furthermore, cell cycle analysis revealed that it induces cell cycle arrest in the sub-G1 phase, suggesting its potential as an anticancer agent .
Notable Findings:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects across multiple cancer cell lines.
- Mechanism Insights : Molecular docking studies indicated promising binding affinities with matrix metalloproteinases (MMPs), suggesting a mechanism involving inhibition of tumor angiogenesis through MMP inhibition .
- Neuropharmacological Effects : Preliminary data suggest potential applications in neuropharmacology due to its structure, which may enhance neurotransmitter modulation.
Q & A
Q. Advanced Considerations
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution efficiency, while methanol stabilizes intermediates in reductive amination.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95%.
- Yield Challenges : Bromine’s steric bulk may slow reactivity; microwave-assisted synthesis (140°C, 2–5 min) improves kinetics ().
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?
Q. Basic Characterization
- NMR : Expect pyridine protons at δ 8.2–8.5 ppm (H-4, H-6), methyl groups at δ 2.4–2.6 ppm (C-3 methyl) and δ 2.2–2.3 ppm (N-methyl). Discrepancies in splitting patterns may arise from rotamers ().
- MS : Molecular ion [M+H]⁺ at m/z 229/231 (Br isotope pattern). Fragments at m/z 150 (loss of CH₂NHCH₃) confirm the amine group.
Q. Advanced Resolution Strategies
- X-ray Crystallography : SHELXL () resolves ambiguous proton assignments by determining precise bond lengths and angles.
- Variable Temperature NMR : Suppresses rotameric effects at low temperatures (e.g., −40°C in CD₂Cl₂).
What methodologies are recommended for studying the compound’s bioactivity and target interactions?
Q. Basic Screening
Q. Advanced Mechanistic Studies
- Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., GPCRs) using software like AutoDock.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation (t₁/₂ measurement).
How can structural modifications enhance the compound’s pharmacological profile?
Q. Basic SAR Insights
Q. Advanced Design
- Prodrug Strategies : Introduce ester/amide prodrug moieties to improve oral bioavailability (e.g., fumarate salt in ).
- Co-crystallization : Co-crystallize with target proteins (e.g., kinases) to guide rational design ().
What experimental approaches address discrepancies in bioactivity data across studies?
Q. Basic Reproducibility
- Standardized Assays : Use identical cell lines (e.g., HEK293 for 5-HT1A) and buffer conditions.
- Positive Controls : Include reference compounds (e.g., WAY-100635 for 5-HT1A) to validate assay sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
